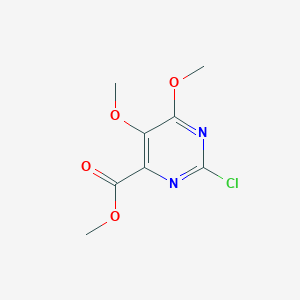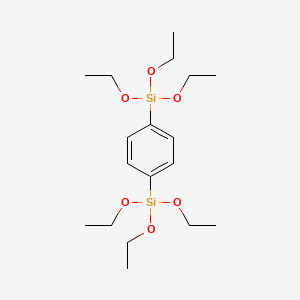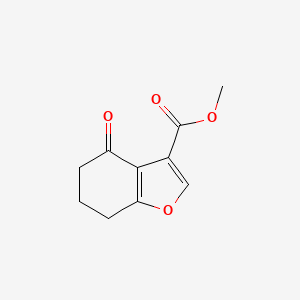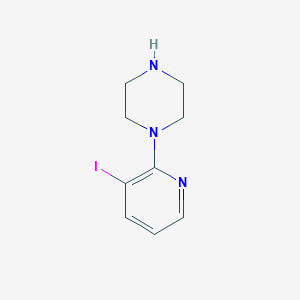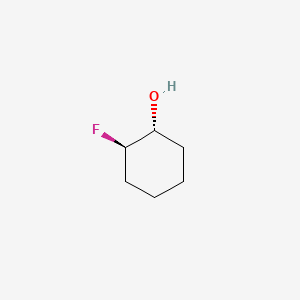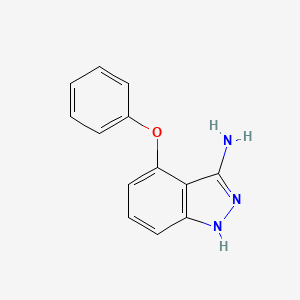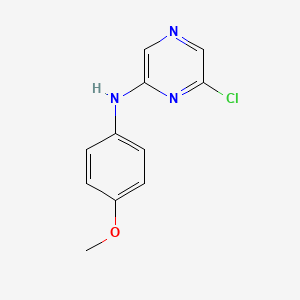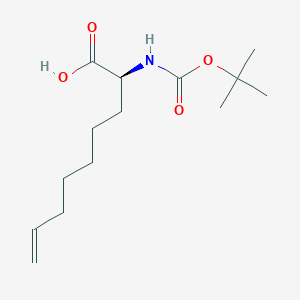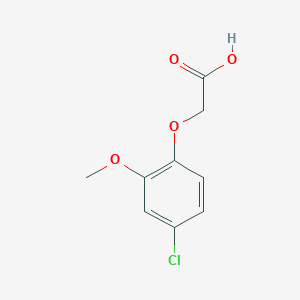
2-(4-Chloro-2-methoxyphenoxy)acetic acid
Overview
Description
2-(4-Chloro-2-methoxyphenoxy)acetic acid, also known as (4-Chloro-2-methoxyphenoxy)acetic acid, is a chemical compound with the linear formula C9H9O4Cl1 . It is typically in powder form .
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-2-methoxyphenoxy)acetic acid consists of a central carbon atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted at the 4-position with a chlorine atom and at the 2-position with a methoxy group .Physical And Chemical Properties Analysis
This compound is a powder in form . Its molecular formula is C9H9O4Cl1, and it has a molecular weight of 216.62 .Scientific Research Applications
Synthesis and Evaluation of Derivatives for Anti-Mycobacterial Agents
Phenoxy acetic acid derivatives, including those related to 2-(4-Chloro-2-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their potential as anti-mycobacterial agents. These compounds, upon undergoing certain chemical reactions, exhibit activity against Mycobacterium tuberculosis H37Rv, suggesting their potential in developing treatments for tuberculosis (Yar, Siddiqui, & Ali, 2006) .
Application in Molecular Imprinting for Trace Detection
Molecular imprinting techniques involving derivatives of 4-chloro-2-methylphenoxy acetic acid (a compound similar to 2-(4-Chloro-2-methoxyphenoxy)acetic acid) have been developed for selective sample preparation in trace determination of the compound in biological and environmental samples. This highlights its role in sensitive and selective analytical techniques for environmental monitoring and public health (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014) .
Development of Polymer Nanoparticles and High-Performance Liquid Chromatography
Research has been conducted on coupling molecular imprinted polymer nanoparticles with high-performance liquid chromatography for the sensitive and selective determination of derivatives like 4-chloro-2-methylphenoxy acetic acid in complex matrices. Such techniques are crucial for accurate environmental analysis and monitoring (Omidi et al., 2014) .
Synthesis of Novel Derivatives for Antimicrobial Evaluation
Novel derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, a close relative of 2-(4-Chloro-2-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their antimicrobial activities. These derivatives show significant activity against various microbial strains, indicating their potential in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016) .
Crystal Structure Analysis
The crystal structures of compounds like (2-formyl-6-methoxyphenoxy)acetic acid and its complexes, which are structurally related to 2-(4-Chloro-2-methoxyphenoxy)acetic acid, have been determined. This research is fundamental in understanding the molecular interactions and properties of such compounds (O'reilly, Smith, Kennard, & Mak, 1987) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chloro-2-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUWZUAZEYECBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470160 | |
| Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methoxyphenoxy)acetic acid | |
CAS RN |
56913-08-7 | |
| Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

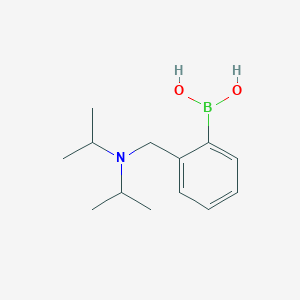

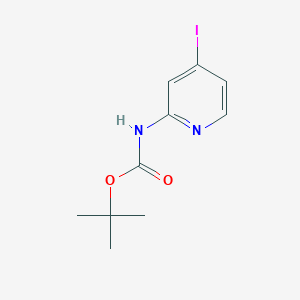
![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)
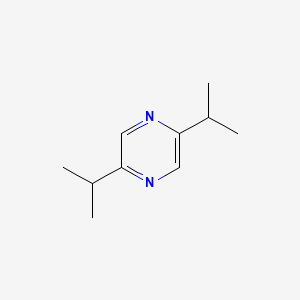
acetic acid](/img/structure/B1313310.png)
